1,2-Ditosylamino-4-fluoro-5-nitrobenzene
Description
Properties
IUPAC Name |
N-[4-fluoro-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMRZDOSXXSLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395895 | |
| Record name | N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113269-03-7 | |
| Record name | N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
This guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structure elucidation of 1,2-ditosylamino-4-fluoro-5-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex aromatic compounds. This document moves beyond a simple recitation of protocols to offer insights into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction and Synthetic Strategy
The target molecule, this compound, is a complex aromatic system featuring two sulfonamide linkages, a nitro group, and a fluorine atom. The precise arrangement of these substituents on the benzene ring is critical for its potential applications, necessitating unambiguous structural verification.
While direct synthetic routes for this specific molecule are not readily found in the literature, a logical and high-yielding synthesis can be postulated starting from commercially available precursors. A plausible synthetic pathway involves the tosylation of 4-fluoro-5-nitro-1,2-phenylenediamine. This precursor can be synthesized from 1,2-diamino-4-nitrobenzene, which is prepared by the partial reduction of 2,4-dinitroaniline[1][2]. The tosylation reaction would proceed by reacting 4-fluoro-5-nitro-1,2-phenylenediamine with p-toluenesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine.
The rationale for this synthetic choice is the well-established reactivity of aromatic amines towards sulfonyl chlorides to form stable sulfonamides[3]. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is not expected to significantly hinder the nucleophilicity of the amino groups in this reaction.
A Multi-faceted Approach to Structure Elucidation
The following diagram illustrates the workflow for the comprehensive structure elucidation of the target compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information about the number and environment of the protons in the molecule.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | d | 1H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields the adjacent proton, shifting it significantly downfield. |
| ~7.8 - 8.0 | d | 4H | Ar-H (ortho to SO₂) | Protons on the tosyl groups adjacent to the sulfonyl group are deshielded. |
| ~7.3 - 7.5 | d | 4H | Ar-H (meta to SO₂) | Protons on the tosyl groups meta to the sulfonyl group are less deshielded. |
| ~7.0 - 7.3 | d | 1H | Ar-H (ortho to F) | The fluorine atom will couple with the adjacent proton, resulting in a doublet. |
| ~2.4 | s | 6H | CH₃ (tosyl) | The methyl groups of the two tosyl moieties are chemically equivalent and will appear as a singlet. |
| ~9.0 - 10.0 | br s | 2H | N-H (sulfonamide) | The sulfonamide protons are acidic and their chemical shift can be concentration and solvent dependent. They may appear as a broad singlet. |
Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.
The interpretation of the aromatic region is crucial. The distinct chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents[6][7]. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for the proton ortho to it. The fluorine atom, being electronegative, will also influence the chemical shift of the adjacent proton and will exhibit characteristic coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 160 | C-F | The carbon directly attached to the fluorine atom will show a large chemical shift and a strong coupling constant with ¹⁹F. |
| ~145 - 150 | C-NO₂ | The carbon attached to the nitro group is significantly deshielded. |
| ~140 - 145 | C-S (tosyl) | The ipso-carbon of the tosyl groups. |
| ~135 - 140 | C-N (benzenoid) | The carbons of the central benzene ring attached to the nitrogen atoms. |
| ~130 - 135 | C-CH₃ (tosyl) | The ipso-carbon of the tosyl groups attached to the methyl group. |
| ~125 - 130 | CH (tosyl) | The aromatic carbons of the tosyl groups. |
| ~115 - 125 | CH (benzenoid) | The aromatic carbons of the central benzene ring. |
| ~21 | CH₃ (tosyl) | The methyl carbons of the tosyl groups. |
Aromatic carbons typically resonate in the range of 120-150 ppm[8][9]. The presence of electron-withdrawing groups like nitro and sulfonyl groups, as well as the fluorine atom, will cause the attached carbons to appear at the lower end of this range[10].
¹⁹F NMR Spectroscopy
A fluorine NMR spectrum will show a single resonance for the fluorine atom, and its coupling to neighboring protons will further confirm the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight of the compound, which in turn confirms its elemental composition[11].
Expected HRMS Data:
-
Molecular Formula: C₂₀H₁₈FN₃O₆S₂
-
Calculated Exact Mass: 495.0570
-
Observed m/z: [M+H]⁺ at 496.0648
The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Key expected fragments would include the loss of one or both tosyl groups (mass = 155.02) and the nitro group (mass = 46.01)[12][13].
The following diagram illustrates the expected key fragmentations of this compound in a mass spectrometer.
Caption: Predicted mass fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H stretch | Sulfonamide (N-H) |
| 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric NO₂ stretch | Nitro group (NO₂) |
| 1350 - 1300 and 1160 - 1150 | Asymmetric and symmetric SO₂ stretch | Sulfonamide (SO₂) |
| 1250 - 1000 | C-F stretch | Aryl-F |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1600 - 1450 | C=C stretch | Aromatic ring |
The presence of strong absorption bands corresponding to the N-H, S=O, and N=O stretching vibrations provides compelling evidence for the presence of the sulfonamide and nitro functionalities[14][15].
Experimental Protocols
Synthesis of this compound
-
To a solution of 4-fluoro-5-nitro-1,2-phenylenediamine (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
HRMS Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Acquire the mass spectrum in positive or negative ion mode using an electrospray ionization (ESI) source.
FTIR Sample Preparation
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By combining the detailed connectivity information from NMR, the precise molecular weight and fragmentation data from HRMS, and the functional group identification from FTIR, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently characterize this and other complex aromatic molecules.
References
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Chemsrc. 1,2-Dichloro-4-fluoro-5-nitrobenzene | CAS#:2339-78-8. Available from: [Link]
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PubChem. 1,2-Dichloro-4-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. Available from: [Link]
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ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Available from: [Link]
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Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. Available from: [Link]
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Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available from: [Link]
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PubChem. 4-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Available from: [Link]
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1H NMR spectrum of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. This document delves into the theoretical underpinnings of the spectrum, predictive analysis of proton resonances, and practical considerations for spectral acquisition and interpretation.
Introduction: The Structural Elucidation Challenge
This compound is a complex aromatic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of such structures. The ¹H NMR spectrum, in particular, offers a detailed roadmap of the proton environment within the molecule.
This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule, providing a framework for its interpretation based on fundamental principles and empirical data from related structures.
Theoretical Framework: Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum of an aromatic compound is governed by the chemical environment of each proton, which influences its chemical shift (δ), and its interaction with neighboring nuclei, which dictates the spin-spin coupling (J).
Chemical Shift in Substituted Benzenes
The chemical shift of a proton on a benzene ring is highly sensitive to the electronic nature of the substituents. Protons on an unsubstituted benzene ring resonate at approximately 7.3 ppm[1][2][3].
-
Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO₂) are strongly electron-withdrawing through both inductive and resonance effects. This deshields the protons on the aromatic ring, causing their signals to shift downfield (to a higher ppm value)[3][4]. The deshielding effect is most pronounced at the ortho and para positions[4].
-
Electron-Donating Groups (EDGs): The tosylamino group (-NHTs) is generally considered electron-donating through resonance, where the nitrogen lone pair can delocalize into the aromatic ring. This shields the aromatic protons, shifting their signals upfield (to a lower ppm value).
-
Halogens: The fluorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing but can be weakly electron-donating through resonance. Its primary influence on the ¹H NMR spectrum, however, is through spin-spin coupling.
Spin-Spin Coupling
Spin-spin coupling provides information about the connectivity of atoms. In aromatic systems, the magnitude of the coupling constant (J) depends on the number of bonds separating the coupled protons:
-
Ortho Coupling (³JHH): Typically in the range of 7-10 Hz[1].
-
Meta Coupling (⁴JHH): Smaller, in the range of 2-3 Hz[1].
-
Para Coupling (⁵JHH): Generally very small or zero.
Furthermore, the presence of a ¹⁹F nucleus (spin I = ½) introduces additional coupling:
-
¹H-¹⁹F Coupling: This coupling can occur over multiple bonds. The magnitude of JHF can be significant and provides crucial structural information[5][6][7].
Predicted ¹H NMR Spectrum of this compound
Based on the principles outlined above, a detailed prediction of the ¹H NMR spectrum can be made.
Molecular Structure and Proton Designations
Caption: Molecular structure of this compound with proton designations.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The aromatic region of the spectrum is expected to show two distinct signals corresponding to H3 and H6. The tosyl groups will also contribute signals from their aromatic protons and methyl groups.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz | Rationale |
| H6 | 8.0 - 8.5 | Doublet of doublets (dd) | ⁴J(H6-F) ≈ 5-8 Hz, ⁴J(H6-H3) ≈ 2-3 Hz | Strongly deshielded by the ortho nitro group. Coupled to the meta fluorine and the meta H3. |
| H3 | 7.0 - 7.5 | Doublet of doublets (dd) | ³J(H3-F) ≈ 8-10 Hz, ⁴J(H3-H6) ≈ 2-3 Hz | Shielded by the para tosylamino group but deshielded by the ortho tosylamino group and the meta fluorine. Coupled to the ortho fluorine and the meta H6. |
| NH | 9.0 - 10.0 | Broad singlet | Protons on nitrogen atoms often appear as broad signals and are exchangeable with D₂O. | |
| Tosyl (aromatic) | 7.2 - 7.8 | Two doublets | ³JHH ≈ 8 Hz | The four aromatic protons on each tosyl group will appear as two sets of doublets in a typical AA'BB' system. |
| Tosyl (CH₃) | 2.3 - 2.5 | Singlet | The methyl protons of the tosyl groups will appear as a singlet. |
Note: These are predicted values. The actual spectrum may vary depending on the solvent and other experimental conditions.
Spectral Interpretation Workflow
A systematic approach is crucial for interpreting the ¹H NMR spectrum of a complex molecule.
Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.
Experimental Protocol: Acquiring a High-Quality Spectrum
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials and Equipment:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the sample. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with NH protons. c. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). b. Use a standard pulse sequence for ¹H NMR. c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans). d. Apply a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the spectrum correctly. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the signals. e. Analyze the chemical shifts, multiplicities, and coupling constants.
-
(Optional) D₂O Exchange: a. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube. b. Shake the tube gently and re-acquire the ¹H NMR spectrum. c. The signal corresponding to the NH protons should disappear or significantly decrease in intensity.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex but interpretable. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling is essential for accurate spectral assignment. The combination of chemical shift analysis, multiplicity patterns, and coupling constants, particularly the ¹H-¹⁹F couplings, provides a powerful means of confirming the structure of this molecule. This guide provides a robust framework for both predicting and interpreting the spectrum, serving as a valuable resource for researchers in the field.
References
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University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
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Chemsrc. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for obtaining and interpreting the FT-IR spectrum of this complex aromatic molecule. We will explore the characteristic vibrational modes of its constituent functional groups, predict a representative spectrum, and outline a rigorous, self-validating experimental protocol for its acquisition.
Introduction
This compound is a multifaceted organic compound featuring a highly substituted benzene ring. Its structure incorporates several key functional groups: two sulfonamide moieties, a nitro group, and a fluorine atom, all attached to a central aromatic core. This unique combination of electron-withdrawing and sterically bulky groups results in a complex and informative infrared spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and gaining insights into its molecular structure and bonding.
Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or otherwise vibrate. An FT-IR spectrometer measures this absorption as a function of frequency (typically expressed in wavenumbers, cm⁻¹), generating a unique spectral "fingerprint" for the compound.
Predicted Infrared Spectrum: A Deconstructive Analysis
In the absence of a publicly available experimental spectrum for this compound, we can construct a highly accurate predicted spectrum by analyzing the characteristic vibrational frequencies of its core components. This deconstructive approach allows us to anticipate the key features of the spectrum and provides a robust framework for interpreting experimental data.
The Sulfonamide Group (-SO₂NH-)
The two p-toluenesulfonamide (tosyl) groups are dominant features in the IR spectrum. We can reference the spectrum of a model compound like p-toluenesulfonamide to assign these vibrations.[1][2]
-
N-H Stretching: The N-H bonds of the secondary sulfonamide will exhibit a stretching vibration. In solid-state spectra, this peak is often broadened due to hydrogen bonding and typically appears in the range of 3300-3200 cm⁻¹.
-
S=O Stretching: The sulfonyl group (-SO₂-) gives rise to two distinct and intense absorption bands:
-
Asymmetric S=O Stretch: A strong band typically found between 1350-1300 cm⁻¹.
-
Symmetric S=O Stretch: Another strong band, usually appearing in the 1170-1140 cm⁻¹ region.[3]
-
-
S-N Stretching: The sulfur-nitrogen single bond stretch is expected in the 925-900 cm⁻¹ range.[4]
The Aromatic Nitro Group (-NO₂)
The nitro group is a strong electron-withdrawing substituent, and its vibrations are characteristically intense.[5] For aromatic nitro compounds, these are:
-
Asymmetric NO₂ Stretch: A very strong and sharp absorption between 1550-1475 cm⁻¹. The presence of other substituents on the ring will influence the exact position.
-
Symmetric NO₂ Stretch: A strong absorption in the 1360-1290 cm⁻¹ range.[5]
The Substituted Benzene Core
The central benzene ring, with its unique 1,2,4,5-substitution pattern, will display several characteristic absorptions:
-
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
C=C Ring Stretching: A series of medium to weak bands in the 1600-1450 cm⁻¹ region. These are characteristic of the aromatic ring itself.
-
C-H Out-of-Plane Bending: The substitution pattern dictates the position of these strong bands in the "fingerprint region" (below 1000 cm⁻¹). For an ortho-disubstituted pattern like the two amino groups, a strong band is expected between 770-735 cm⁻¹.[6][7] The overall substitution pattern will likely result in a complex set of absorptions in this region.
-
C-F Stretching: The carbon-fluorine bond will produce a strong absorption, typically in the 1250-1000 cm⁻¹ range. Its exact position can be influenced by the electronic environment.
-
C-N Stretching: The carbon-nitrogen bond of the nitro group will have a stretching vibration, often found in the 870-810 cm⁻¹ region.
Tabular Summary of Predicted Vibrational Frequencies
| Functional Group/Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium, Broad | Broadening due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds. |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong, Sharp | A key indicator of the nitro group.[5] |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Weak | A series of bands is expected. |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | Often appears near the S=O stretch.[5] |
| Asymmetric S=O Stretch | 1350 - 1300 | Strong | Characteristic of the sulfonyl group. |
| C-F Stretch | 1250 - 1000 | Strong | Can overlap with other absorptions. |
| Symmetric S=O Stretch | 1170 - 1140 | Strong | Another key sulfonamide band.[3] |
| S-N Stretch | 925 - 900 | Medium | May be difficult to assign definitively.[4] |
| C-N Stretch (Nitro Group) | 870 - 810 | Medium | |
| C-H Out-of-Plane Bending | 850 - 700 | Strong | Complex pattern due to 1,2,4,5-substitution. |
Experimental Protocol: A Self-Validating Workflow
To obtain a high-quality, reliable FT-IR spectrum of this compound, a systematic and self-validating experimental workflow is essential. This ensures data integrity and reproducibility.
Sample Preparation: The KBr Pellet Method
For a solid, non-volatile compound like the target molecule, the potassium bromide (KBr) pellet method is a robust and widely accepted technique. KBr is transparent to infrared radiation over a broad range, providing a clear window for analysis.
Step-by-Step Protocol:
-
Material Purity Check: Ensure the sample of this compound is of high purity. Impurities will introduce extraneous peaks into the spectrum.
-
Drying: Thoroughly dry both the sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Moisture will lead to broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹, which can obscure important spectral features.
-
Grinding and Mixing: In a dry agate mortar and pestle, grind approximately 1-2 mg of the sample until it forms a fine, glossy powder. Add ~100-200 mg of the dried KBr and continue to grind the mixture until it is homogeneous. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or mixing and will result in a poor-quality spectrum.
-
Sample Holder: Carefully place the KBr pellet into the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹ (a good balance between signal-to-noise and peak resolution for a solid sample)
-
Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio)
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Self-Validation and Quality Control
-
Baseline Correction: The baseline of the final spectrum should be flat. A sloping baseline can indicate poor pellet quality.
-
Peak Shape: Absorbance peaks should be sharp and well-defined (except for those known to be broad, like the N-H stretch). Distorted peak shapes can be a sign of sample concentration issues.
-
Reproducibility: Prepare and analyze a second KBr pellet from the same sample batch to ensure the spectrum is reproducible.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the structure of the target molecule, the following diagrams are provided.
Caption: A streamlined workflow for acquiring the FT-IR spectrum.
Caption: The chemical structure of the target molecule.
Conclusion
The infrared spectrum of this compound is predicted to be rich with distinct and identifiable absorption bands corresponding to its various functional groups. The strong absorptions of the nitro and sulfonyl groups are expected to be particularly prominent. By following a meticulous and self-validating experimental protocol, a high-quality spectrum can be obtained, allowing for unambiguous confirmation of the molecule's structure. This guide provides the necessary theoretical framework and practical steps for researchers to confidently utilize FT-IR spectroscopy in the characterization of this and other complex aromatic compounds.
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An In-depth Technical Guide to the Stability of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
Foreword: Navigating the Stability Landscape of a Novel Aromatic System
To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide offers a comprehensive framework for understanding and evaluating the stability of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene. As a molecule featuring a confluence of functional groups—a nitroaromatic ring, two tosylamino substituents, and a fluorine atom—its stability profile is anticipated to be multifaceted. This document moves beyond a mere recitation of facts, providing a deep, causality-driven exploration of the potential degradation pathways and the robust experimental designs required to elucidate them. Our approach is grounded in the principles of forced degradation, serving as a predictive tool to ensure the integrity, safety, and efficacy of potential drug candidates derived from this core structure.
Molecular Architecture and Predicted Stability Concerns
The chemical structure of this compound presents a unique interplay of electron-withdrawing and sterically bulky groups, which will fundamentally govern its reactivity and stability.
-
Nitroaromatic Core: The nitro group, a potent electron-withdrawing moiety, significantly influences the electron density of the benzene ring. This generally imparts resistance to oxidative degradation but also renders the molecule susceptible to nucleophilic attack and reduction.[1] Furthermore, nitroaromatic compounds are known for their potential thermal instability, which can lead to runaway reactions if not handled and stored properly.[2]
-
Ditosylamino Substituents: The two bulky tosylamino groups at the 1 and 2 positions introduce significant steric hindrance. This may sterically shield the adjacent nitro and fluoro groups from certain chemical attacks. Sulfonamides, the class of compounds to which tosylamides belong, are generally considered hydrolytically stable under neutral and alkaline conditions.[3][4] However, their stability can be compromised under acidic pH, primarily through the cleavage of the S-N bond.[5]
-
Fluoro Substituent: The carbon-fluorine bond is one of the strongest in organic chemistry, suggesting that the fluorine atom itself is unlikely to be a primary point of degradation. However, its strong electron-withdrawing nature further activates the aromatic ring to nucleophilic substitution, potentially influencing the reactivity of other substituents. While the C-F bond is strong, it is not entirely inert, and its impact on the overall molecular stability must be considered.[6]
Potential Degradation Pathways: A Mechanistic Perspective
A thorough understanding of potential degradation pathways is critical for designing stability-indicating analytical methods and for developing stable formulations. Based on the functional groups present, we can hypothesize several key degradation routes for this compound.
Hydrolytic Degradation
Given the presence of two sulfonamide linkages, hydrolysis is a primary stability concern, particularly under acidic or strongly basic conditions.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the N-S bond, yielding p-toluenesulfonic acid and the corresponding amino-nitrobenzene derivative.
-
Base-Catalyzed Hydrolysis: While generally more stable to base, under forcing conditions, hydroxide ions could potentially attack the sulfonyl group, leading to a similar cleavage of the N-S bond.
Photodegradation
Aromatic nitro compounds and sulfonamides can be susceptible to photodegradation.[7] Exposure to light, particularly in the UV range, could initiate several degradation pathways.
-
Direct Photolysis: The molecule may directly absorb light energy, leading to an excited state that can undergo various reactions, such as rearrangement or cleavage of the N-S or C-N bonds.[8]
-
Photosensitization: Other components in a formulation could absorb light and transfer the energy to the this compound molecule, initiating its degradation.[8]
-
Reductive Desulfonylation: Photochemical conditions can sometimes lead to the reductive cleavage of the N-S bond in tosylamides.[7]
Thermal Degradation
As with many nitroaromatic compounds, thermal stress is a significant concern.[2][9] The high bond energy of the C-NO2 group can be overcome at elevated temperatures, potentially leading to explosive decomposition.[2]
-
Decomposition: At elevated temperatures, the molecule could undergo complex decomposition reactions, potentially involving the loss of the nitro group and the tosyl groups. The presence of multiple nitro and sulfonyl groups could lead to the rapid release of gaseous products.
Reductive Degradation
The nitro group is susceptible to reduction, which can lead to a variety of products, including nitroso, hydroxylamino, and amino derivatives. This is a critical pathway to investigate, as the resulting aromatic amines can have significantly different toxicological profiles.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[10][11][12] A systematic approach to the forced degradation of this compound is outlined below.
Experimental Design
The following table summarizes the recommended stress conditions for a comprehensive forced degradation study.
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-72 hours | N-S bond cleavage |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-72 hours | N-S bond cleavage |
| Neutral Hydrolysis | Purified Water, 60°C, 24-72 hours | Baseline stability |
| Oxidative | 3% H₂O₂, RT, 24 hours | Oxidation of the aromatic ring or substituents |
| Photolytic (ICH Q1B) | >1.2 million lux hours and >200 W h/m² | Photochemical reactions, N-S or C-N cleavage |
| Thermal (Dry Heat) | 80°C, 72 hours | Thermal decomposition |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[13][14]
-
Method Development: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is a good starting point. The method should be optimized to achieve baseline separation of all significant degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
-
Mass Spectrometry: Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the structural elucidation of the degradation products.
Visualizing the Stability Assessment Workflow
To provide a clear overview of the logical flow of a comprehensive stability assessment for this compound, the following workflow diagram is presented.
Caption: Workflow for the stability assessment of this compound.
Detailed Experimental Protocol: Acid-Catalyzed Forced Degradation
This protocol provides a step-by-step methodology for investigating the hydrolytic stability of this compound under acidic conditions.
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Stress Sample Preparation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl to the flask. Dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a final concentration of approximately 0.1 mg/mL in 0.1 M HCl.
-
Control Sample Preparation: Prepare a control sample in the same manner as the stress sample, but replace the 1 M HCl with 1 mL of purified water.
-
Incubation: Place both the stress and control samples in a water bath or oven maintained at 60°C.
-
Time-Point Sampling: Withdraw aliquots from both the stress and control samples at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours).
-
Neutralization and Dilution: Immediately before analysis, neutralize the aliquots from the stress sample with an equivalent amount of 1 M NaOH. Dilute both the stress and control samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stress and control samples. Calculate the percentage degradation of the parent compound and the percentage of each degradation product formed.
Concluding Remarks and Future Directions
The stability of this compound is a critical parameter that will dictate its viability as a scaffold for drug development. This guide has provided a comprehensive, scientifically-grounded framework for approaching its stability assessment. By understanding the inherent reactivity of its constituent functional groups and by applying a systematic forced degradation methodology, researchers can proactively identify potential liabilities and develop strategies to mitigate them. The insights gained from these studies will be invaluable for formulation development, the establishment of appropriate storage conditions, and ultimately, for ensuring the delivery of a safe and effective therapeutic agent to patients. Further research should focus on the isolation and definitive structural elucidation of the major degradation products to fully understand the transformation pathways and to assess their potential toxicological impact.
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Methodological & Application
Medicinal Chemistry Applications of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene Derivatives: A Scaffold for Kinase Inhibitor Discovery
Application Note
Introduction
In the landscape of modern drug discovery, the development of novel molecular scaffolds that provide access to diverse and biologically relevant chemical space is of paramount importance. The 1,2-ditosylamino-4-fluoro-5-nitrobenzene core represents a highly versatile, yet underexplored, platform for the synthesis of targeted therapeutics. The strategic placement of its functional groups—a protected vicinal diamine, an activating nitro group, and a fluorine atom—offers a rich toolkit for medicinal chemists. The tosyl-protected amines allow for sequential and regioselective manipulations, the nitro group can be readily reduced to an amine for further diversification, and the fluorine atom can enhance pharmacokinetic properties and binding affinity.[1][2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives. It focuses on their application as precursors to potent kinase inhibitors, leveraging the common synthetic pathway of cyclization into benzimidazole-based structures—a privileged scaffold in kinase inhibitor design.[4][5] We will detail the synthesis of the core scaffold, its derivatization, and provide a protocol for evaluating the resulting compounds in a representative in vitro kinase inhibition assay.
Section 1: The Core Scaffold - Synthesis and Strategic Importance
The this compound scaffold is not typically an "off-the-shelf" reagent. Its value lies in its role as a key intermediate, derived from more common starting materials. The strategic importance of this scaffold is threefold:
-
Protected Diamine Functionality : The two tosyl groups serve as robust protecting groups for the amines. This is critical as it prevents unwanted side reactions and allows chemists to perform reactions on other parts of the molecule, such as nucleophilic aromatic substitution at the fluorine position. The tosyl groups can be removed under specific conditions later in the synthetic sequence to reveal the free diamine, which is poised for cyclization reactions.
-
Activated Aromatic Ring : The presence of a strongly electron-withdrawing nitro group, para to the fluorine atom, significantly activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of side chains and pharmacophoric elements at the C-4 position, which is a key vector for exploring structure-activity relationships (SAR).
-
The Role of Fluorine : The incorporation of fluorine into drug candidates can profoundly influence metabolic stability, membrane permeability, pKa, and binding affinity.[1][2][3] In this scaffold, the fluorine atom serves as both a good leaving group for SNAr reactions and a potential modulator of the final compound's biological properties.
The synthesis generally begins with a more accessible precursor, such as 1,2-dichloro-4-nitrobenzene.[6] The subsequent steps involve amination, protection, and fluorination to arrive at the desired scaffold.
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Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold - A Cornerstone in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, represents a privileged scaffold in the realm of medicinal chemistry and materials science.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[2] Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antiulcer drugs (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer agents.[1][3]
The remarkable versatility of the benzimidazole core stems from the feasibility of introducing a diverse range of substituents at the 1-, 2-, and benzene ring positions, enabling fine-tuning of its physicochemical and biological properties. This guide provides an in-depth exploration of the key experimental procedures for the synthesis of substituted benzimidazoles, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of various synthetic strategies to empower researchers in their quest for novel and functional molecules.
I. Foundational Synthetic Strategies: An Overview
The synthesis of the benzimidazole core primarily relies on the condensation reaction between an o-phenylenediamine and a one-carbon electrophile. The choice of this electrophile—be it a carboxylic acid, an aldehyde, or another functional equivalent—largely dictates the nature of the substituent at the 2-position of the resulting benzimidazole. Over the years, numerous methodologies have been developed, ranging from classical acid-catalyzed thermal condensations to modern, milder, and more efficient catalytic systems.
This guide will delve into the following key synthetic approaches:
-
The Phillips Condensation: A classic and robust method involving the reaction of o-phenylenediamines with carboxylic acids under acidic conditions.
-
Condensation with Aldehydes: A versatile and widely used approach that offers access to a vast library of 2-substituted benzimidazoles.
-
Microwave-Assisted Synthesis: A modern technique that significantly accelerates reaction times and often improves yields.
-
Green Synthetic Approaches: Methodologies that employ environmentally benign catalysts and solvents, aligning with the principles of sustainable chemistry.
II. The Phillips Condensation: A Time-Tested Approach
The Phillips condensation, first reported in 1928, remains a cornerstone for the synthesis of 2-substituted benzimidazoles. This method involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) in the presence of a strong acid, typically hydrochloric acid or polyphosphoric acid (PPA), under heating.[4]
Causality of Experimental Choices:
-
Acid Catalyst: The acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the o-phenylenediamine. Subsequently, the acidic medium promotes the dehydration of the tetrahedral intermediate and the final cyclization to form the aromatic imidazole ring.
-
Heating: The reaction generally requires elevated temperatures to overcome the activation energy barrier for the dehydration and cyclization steps.
Protocol 1: Synthesis of 2-Phenylbenzimidazole via Phillips Condensation
This protocol details the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzoic acid using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric acid (PPA, ~15 g)
-
10% Sodium carbonate solution
-
Ethanol
-
Deionized water
Equipment:
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In the 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (~15 g) to the flask.
-
Heating: Heat the reaction mixture to 150-160 °C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (~200 mL) with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the aqueous solution by slowly adding 10% sodium carbonate solution until the pH is approximately 7-8. A solid precipitate of 2-phenylbenzimidazole will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford 2-phenylbenzimidazole as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
III. Condensation with Aldehydes: A Versatile and Efficient Route
The condensation of o-phenylenediamines with aldehydes is one of the most straightforward and widely employed methods for synthesizing 2-substituted benzimidazoles.[3] This reaction typically proceeds in two stages: initial formation of a Schiff base, followed by oxidative cyclization to the benzimidazole. A variety of oxidizing agents and catalysts can be used to facilitate this transformation.
Causality of Experimental Choices:
-
Catalyst: Acidic catalysts (e.g., p-toluenesulfonic acid, ammonium chloride) are often used to promote the initial condensation between the amine and the aldehyde to form the Schiff base intermediate.[4][5]
-
Oxidizing Agent: An oxidant is required for the subsequent cyclodehydrogenation of the dihydrobenzimidazole intermediate to the aromatic benzimidazole. Common oxidants include air, hydrogen peroxide, or nitrobenzene. In many modern procedures, the catalyst itself can facilitate the oxidation.[6]
Protocol 2: Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole using an Ammonium Chloride Catalyst
This protocol describes a simple and efficient one-pot synthesis of a 2-arylbenzimidazole at room temperature.[5]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.40 g, 10 mmol)
-
Ammonium chloride (NH₄Cl, 2.14 g, 40 mmol)
-
Chloroform (CHCl₃, 50 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and ammonium chloride (2.14 g, 40 mmol) in chloroform (50 mL).[5]
-
Stirring: Stir the reaction mixture at room temperature for approximately 4 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.
-
Extraction: Add ethyl acetate (50 mL) to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL).[5]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield 2-(4-chlorophenyl)-1H-benzimidazole.[5]
IV. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.[6][7][8]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture through dielectric heating, leading to a rapid increase in temperature and significantly enhanced reaction rates.
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is environmentally advantageous and simplifies product isolation.[7]
Protocol 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol outlines a rapid, solvent-free synthesis of a 1,2-disubstituted benzimidazole using microwave irradiation.[7]
Materials:
-
N-Phenyl-o-phenylenediamine (184 mg, 1 mmol)
-
Benzaldehyde (106 mg, 1 mmol)
-
Erbium triflate (Er(OTf)₃, 1 mol%)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Microwave synthesis reactor with a 3 mL glass vial
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 3 mL microwave reactor vial, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (1 mol%).[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 60 °C.[7]
-
Monitoring: After cooling, monitor the reaction completion by TLC.
-
Work-up and Isolation: Add water to the reaction mixture to dissolve the catalyst. Extract the product with ethyl acetate (4 x 3 mL).[7]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the 1,2-disubstituted benzimidazole product.[7]
V. Green Synthetic Approaches
In line with the growing emphasis on sustainable chemistry, several eco-friendly methods for benzimidazole synthesis have been developed. These approaches often involve the use of water as a solvent, reusable catalysts, or solvent-free conditions.[9][10][11]
Comparative Analysis of Catalysts for Benzimidazole Synthesis
| Catalyst/Reagent System | Reaction Conditions | Advantages | Disadvantages | Reference |
| Polyphosphoric Acid (PPA) | High temperature (150-250 °C) | High yielding, robust | Harsh conditions, difficult work-up | [4] |
| H₂O₂/HCl | Room temperature, acetonitrile | Mild conditions, short reaction time | Use of strong acid and oxidant | [6] |
| Ammonium Chloride (NH₄Cl) | Room temperature, CHCl₃ | Mild, simple procedure | Use of chlorinated solvent | [5] |
| Er(OTf)₃ / Microwave | 60 °C, 5 min, solvent-free | Extremely fast, high yield, green | Requires specialized equipment | [7] |
| Boric Acid / Water | Room temperature, water | Environmentally benign, simple | May not be suitable for all substrates | [12] |
VI. Characterization of Substituted Benzimidazoles
The synthesized benzimidazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Melting Point: To assess purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Representative Spectroscopic Data for 2-Phenyl-1H-benzo[d]imidazole
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.92 (bs, 1H, N-H), 8.19 (d, J = 7.6 Hz, 2H, Ar-H), 7.70-7.50 (m, 5H, Ar-H), 7.25 (m, 2H, Ar-H).[3]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 151.7, 144.1, 135.5, 130.5, 130.3, 129.3, 126.8, 122.6, 121.8, 119.2, 111.7.[3]
-
Mass Spec (LCMS): m/z 195.09 (M+H)⁺.[3]
VII. Conclusion
The synthesis of substituted benzimidazoles is a rich and evolving field, offering a multitude of pathways to this vital heterocyclic scaffold. This guide has provided a detailed overview of several key methodologies, from the classical Phillips condensation to modern microwave-assisted and green protocols. By understanding the causality behind the experimental choices and following the detailed protocols, researchers can confidently and efficiently synthesize a diverse range of benzimidazole derivatives for applications in drug discovery, materials science, and beyond. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.
VIII. References
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H2O2 and HCl in acetonitrile at room temperature. Synthesis, 2007(03), 417-427. [Link]
-
Al-Ostoot, F. H., Al-Ghorbany, F. A., & Al-Majedy, Y. K. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3), 1633-1638. [Link]
-
Bollu, R., Bavantula, R., & Thotla, S. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34007-34020. [Link]
-
Curini, M., Fiasella, A., & Proietti, M. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(3), 987. [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. BioMed Research International, 2014, 1-7. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 23, 2026, from [Link]
-
Chen, Y., Xu, F., & Sun, Z. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. RSC Advances, 7(71), 45031-45035. [Link]
-
A patent for a method for preparing 2-phenylbenzimidazole. (2021). CN113666875A.
-
A patent for a process for the preparation of benzimidazole derivatives and their salts. (2008). WO2008045777A2.
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]
-
A patent for a process for the optical purification of benzimidazole derivatives. (2005). EP1498416A1.
-
A process for preparing 2-phenylbenzimidazole. (n.d.). Google Patents.
-
Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. (2008). ACS Combinatorial Science. [Link]
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. (2021). PMC. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). PMC. [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2018). Oriental Journal of Chemistry. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. [Link]
-
STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. (2024). Revues Scientifiques Marocaines. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Eng. Proc.. [Link]
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. [Link]
-
Synthesis of 1,2-disubstituted benzimidazoles a. (n.d.). ResearchGate. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). MDPI. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2022). The Royal Society of Chemistry. [Link]
-
Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. (2015). Scirp.org. [Link]
-
Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019). Chemical Methodologies. [Link]
-
Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. (n.d.). [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). MDPI. [Link]
-
Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. [Link]
-
Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy. (2023). NIH. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2021). PubMed Central. [Link]
Sources
- 1. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions [scirp.org]
- 11. chemmethod.com [chemmethod.com]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
Welcome to the technical support guide for 1,2-Ditosylamino-4-fluoro-5-nitrobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges in the purification of this sterically hindered and functionally complex molecule. The guidance herein is synthesized from established principles of organic purification and field-proven insights for structurally related compounds.
Overview of Challenges
The purification of this compound presents a unique set of challenges stemming from its molecular architecture:
-
Two Bulky Tosyl Groups: These impart significant steric hindrance and moderate polarity, influencing solubility and chromatographic behavior.
-
Nitro Group: A strong electron-withdrawing group that increases polarity and often imparts a characteristic color (typically yellow to orange) to the compound.
-
Fluoro Substituent: Adds to the electron-deficient nature of the aromatic ring.
-
Potential for Impurities: The synthesis can leave behind starting materials (e.g., 1,2-diamino-4-fluoro-5-nitrobenzene), reagents (e.g., tosyl chloride, pyridine), and byproducts (e.g., mono-tosylated intermediate, p-toluenesulfonic acid).
This guide provides a logical workflow to diagnose issues and select the most effective purification strategy.
Section 1: Initial Assessment & Pre-Purification Steps
Question: My crude reaction mixture is a discolored, sticky oil/amorphous solid. How should I proceed before attempting a large-scale purification?
Answer: Resist the urge to immediately proceed to a large-scale purification. A preliminary analysis is critical to devise an effective strategy.
Causality: The physical state of your crude product provides clues about its composition. A sticky oil or gum suggests the presence of residual solvents, low-melting point impurities, or a mixture of products that inhibits crystallization. Discoloration is often due to highly conjugated impurities or decomposition products.
Recommended Protocol: Small-Scale Analysis
-
Solvent Removal: Ensure all volatile reaction solvents (e.g., DCM, THF, pyridine) are thoroughly removed under high vacuum. Co-evaporating with a solvent like toluene can help azeotropically remove residual pyridine.
-
Solubility Test: Take a small aliquot (~5-10 mg) of the crude material and test its solubility in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). This will inform your choices for extraction, recrystallization, or chromatography.
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small sample in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot on a silica gel TLC plate.
-
Develop the plate using a solvent system of intermediate polarity, such as 3:1 Hexane:Ethyl Acetate.
-
Visualize under UV light and, if necessary, with a potassium permanganate stain.
-
Interpretation: A single spot indicates high purity. Multiple spots reveal the number of components. Streaking may suggest decomposition on silica or a highly polar/acidic compound.[1][2]
-
-
Crude ¹H NMR: If possible, obtain a proton NMR spectrum of the crude material. This is the most definitive way to identify the presence of starting materials, desired product, and major byproducts by comparing the spectrum to known chemical shifts.
This initial assessment will guide you toward the most appropriate purification method as outlined in the workflow below.
Caption: Initial workflow for purification strategy selection.
Section 2: Troubleshooting Recrystallization
Recrystallization is the most efficient purification method for crystalline solids, offering high recovery and purity in a single step.
Question: How do I select an appropriate solvent system for recrystallizing this compound?
Answer: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3] Given the molecule's structure (large, moderately polar), single-solvent systems like ethanol, isopropanol, or toluene, or a two-solvent system like ethyl acetate/hexane or dichloromethane/hexane, are excellent starting points.
Protocol: Systematic Solvent Screening
-
Place ~20-30 mg of crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in less than 0.5 mL, the solvent is too good; the compound will be too soluble at cold temperatures for good recovery.
-
If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). If the solid dissolves completely upon heating, this is a promising candidate solvent.
-
Allow the promising candidates to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a good solvent.
-
For two-solvent systems, dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) and add the "poor" solvent (e.g., hexane) dropwise at an elevated temperature until turbidity (cloudiness) persists. Add a drop or two of the good solvent to redissolve, then allow to cool slowly.[4]
| Solvent Candidate | Polarity | Boiling Point (°C) | Rationale / Use Case |
| Toluene | Low | 111 | Good for moderately polar compounds; high boiling point allows for good dissolution. |
| Ethyl Acetate | Medium | 77 | Excellent general-purpose solvent. Often used in a pair with hexane. |
| Isopropanol | Medium-High | 82 | Can be effective for nitroaryl compounds.[4] |
| Ethanol | High | 78 | Similar to isopropanol; may be too polar, leading to low recovery. |
| Dichloromethane | Medium | 40 | Good "good" solvent for a pair system with hexane. Its volatility can be a drawback. |
| Hexane / Heptane | Non-polar | 69 / 98 | Excellent "poor" solvents (anti-solvents) to induce crystallization from a more polar solvent. |
Question: My compound "oils out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its melting point, causing it to separate as a liquid phase.[3] This molten oil can trap impurities.
Causality & Troubleshooting:
-
Solution is too saturated: The concentration of the solute is too high. Re-heat the solution to dissolve the oil, add a small amount (5-10% more) of the hot solvent, and allow it to cool more slowly.[4]
-
Cooling is too rapid: Rapid cooling favors precipitation over slow, ordered crystal lattice formation. Let the solution cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help.
-
Inappropriate solvent: The solvent's boiling point may be too high relative to the compound's melting point. Consider a lower-boiling point solvent.
-
Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[4] Adding a seed crystal from a previous successful batch is also highly effective.
Section 3: Flash Column Chromatography Guide
When recrystallization is ineffective, flash column chromatography is the method of choice. The key is to select a solvent system that provides good separation on TLC.
Question: My compound streaks badly on the silica TLC plate. What does this mean and how can I fix it?
Answer: Streaking is a common problem indicating an undesirable interaction with the stationary phase (silica gel).
Causality & Solutions:
-
Compound is too polar: It binds too strongly to the acidic silica gel. Solution: Increase the eluent polarity. For very polar compounds, consider adding a small amount of methanol (1-5%) to your eluent (e.g., ethyl acetate/methanol).
-
Compound is acidic: The tosylamino protons (N-H) can have some acidity, leading to ionic interactions with silica. Solution: Add a small amount of acetic acid (~0.5-1%) to the eluent. This protonates the silica surface and the compound, leading to sharper bands.
-
Decomposition on silica: Nitroaromatics and other sensitive functional groups can sometimes degrade on acidic silica gel.[2] Solution: Perform a 2D TLC test. Run a plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears off the diagonal, decomposition is occurring. In this case, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel (pre-treated with a base like triethylamine).[1]
Question: What is a good step-by-step process for purifying my compound by column chromatography?
Answer:
Protocol: Column Chromatography Purification
-
Develop Eluent System: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of 0.25 - 0.35 . This Rf provides the optimal balance between resolution and elution time.
-
Prepare the Column: Dry-pack the column with silica gel. Wet the silica with your starting eluent (a slightly less polar mixture than your running eluent, e.g., 5% EtOAc in Hexane if your running eluent is 20% EtOAc).
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique results in much sharper bands than loading the sample as a liquid. Carefully add this powder to the top of your packed column.
-
Run the Column: Start eluting with the low-polarity starting solvent. Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Caption: Step-by-step workflow for flash column chromatography.
Section 4: Stability & Storage
Question: How should I store the purified this compound? Is it stable?
Answer: While specific stability data is not published, we can infer stability based on its functional groups.
-
Tosylamino Groups: These are generally stable protecting groups but can be susceptible to cleavage under very strong acidic or basic conditions. They are stable to typical workup and chromatographic conditions.[5]
-
Nitroaromatics: These compounds are generally robust. However, they are sensitive to strong reducing agents (e.g., catalytic hydrogenation, certain metal hydrides) which will reduce the nitro group to an amine. They can also be light-sensitive over long periods.
-
Storage Recommendation: Store the purified solid in a sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), at a cool temperature (refrigerator, 0-4 °C) under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen over the long term.
References
-
Organic Syntheses Procedure: 1,2-diamino-4-nitrobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses Procedure: 1,2,3-triiodo-5-nitrobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). UCLA Chemistry. Retrieved from [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Amination Reactions for Fluoronitrobenzenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of reaction conditions for the amination of fluoronitrobenzenes. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
The core of this reaction is the Nucleophilic Aromatic Substitution (SNAr), a powerful tool for C-N bond formation.[1][2][3] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile (the amine) attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the desired aminated product.[4][5] The presence of a strong electron-withdrawing group, such as the nitro (NO₂) group, is crucial as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate.[5][6][7]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a systematic guide to identifying and resolving issues that may arise during the amination of fluoronitrobenzenes.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low or No Product Yield | A. Inadequate Base: The base may be too weak to deprotonate the amine (if required by the mechanism) or neutralize the HF byproduct effectively, stalling the reaction. | Solution: Switch to a stronger, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base such as DBU or DIPEA. For less acidic amines, a stronger base like t-BuOK might be necessary.[8] The choice of base is critical for facilitating the reaction, often by deprotonating the amine to increase its nucleophilicity or by trapping the generated HF. |
| B. Incorrect Solvent Choice: The solvent polarity can significantly affect reaction rates. Protic solvents can solvate the nucleophile, reducing its reactivity.[9] | Solution: Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents effectively dissolve the reagents while not interfering with the nucleophile's reactivity.[10][11] They help stabilize the charged Meisenheimer complex intermediate, accelerating the rate-determining step.[9] | |
| C. Low Reaction Temperature: The activation energy for the initial nucleophilic attack might not be overcome at a lower temperature. | Solution: Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter times.[8][12] | |
| D. Reagent Purity/Moisture: Water can compete with the amine as a nucleophile, leading to undesired hydroxylation byproducts. Impure starting materials can introduce inhibitors. | Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation). Use freshly opened or purified reagents. | |
| 2. Formation of Side Products | A. Di-substitution: If a primary amine is used, the product can react further with another molecule of fluoronitrobenzene. | Solution: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to favor the mono-aminated product. Alternatively, lower the reaction temperature to reduce the rate of the second substitution. |
| B. Ether Formation (from solvent): At high temperatures, solvents like DMSO can decompose or react to form byproducts. | Solution: Operate at the lowest effective temperature. Consider switching to a more stable solvent like NMP or sulfolane for high-temperature reactions. | |
| C. Hydrolysis of Nitroarene: Presence of water and a strong base can lead to the formation of nitrophenols. | Solution: Rigorously exclude water from the reaction mixture. Use anhydrous solvents and reagents. | |
| 3. Incomplete Reaction | A. Insufficient Reaction Time: The reaction may be slow under the current conditions and has not yet reached completion. | Solution: Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the consumption of the limiting reagent is observed. |
| B. Steric Hindrance: A bulky amine or a sterically hindered fluoronitrobenzene (e.g., with ortho substituents) can slow down the reaction rate. | Solution: Increase the reaction temperature or switch to a less sterically hindered amine if the project allows. A smaller, stronger base may also help. | |
| C. Reversible Reaction: In some cases, the reaction may be reversible, especially with poor leaving groups or unstable products. | Solution: Ensure a suitable base is present to trap the HF byproduct, driving the equilibrium towards the product side. |
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a better leaving group than other halogens in SNAr reactions?
This is a classic question that highlights a key difference between SNAr and SN2/SN1 reactions. In the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[6][9][13] Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect).[9] This effect strongly stabilizes the developing negative charge in the Meisenheimer intermediate, thus lowering the activation energy of the rate-determining step and accelerating the overall reaction.[9] Therefore, the reactivity order for halogens in SNAr is often F > Cl > Br > I, the opposite of what is seen in SN2 reactions where C-X bond cleavage is part of the rate-determining step.[4]
Q2: How does the position of the nitro group affect the reaction rate?
The position of the electron-withdrawing nitro group is critical. The reaction is fastest when the nitro group is ortho or para to the fluorine atom.[5][7] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance only from these positions.[7][14] This resonance stabilization significantly lowers the energy of the intermediate.[3] If the nitro group is in the meta position, it cannot participate in resonance stabilization of the negative charge, and only its weaker inductive effect is operative.[5][7] Consequently, meta-fluoronitrobenzenes are much less reactive or completely unreactive under typical SNAr conditions.[7]
Q3: What is the precise role of the base in this reaction?
The base can play several crucial roles depending on the specific amine and reaction conditions:
-
Neutralizing the HF Byproduct: Every substitution event releases one equivalent of hydrogen fluoride (HF). The base neutralizes this acid, preventing it from protonating the amine nucleophile (which would render it unreactive) and driving the reaction forward.
-
Deprotonating the Nucleophile: For primary and secondary amines, the base can deprotonate the N-H bond, generating a more potent anionic nucleophile (an amide). This significantly increases the rate of the initial attack on the aromatic ring.
-
Catalyst Regeneration (in catalyzed versions): In transition-metal-catalyzed aminations (like the Buchwald-Hartwig reaction, which is a different mechanism but often considered for C-N bond formation), the base is essential for regenerating the active catalytic species.[15] For the SNAr of fluoronitrobenzenes, however, transition-metal catalysts are typically not required.[12]
Q4: How do I select the optimal solvent for my reaction?
The ideal solvent is typically a polar aprotic one. Here's a comparison to guide your choice:
| Solvent | Properties | Typical Temperature Range (°C) | Considerations |
| DMSO | High polarity, high boiling point (189 °C). | 25 - 150 | Excellent for many reactions, but can be difficult to remove and may decompose at very high temperatures. |
| DMF | High polarity, lower boiling point (153 °C). | 25 - 130 | Easier to remove than DMSO. Can be a source of dimethylamine byproduct through decomposition. |
| NMP | High polarity, very high boiling point (202 °C). | 25 - 180 | Very stable at high temperatures, good for unreactive substrates. Can be difficult to remove. |
| Acetonitrile | Moderate polarity, low boiling point (82 °C). | 25 - 80 | Useful for reactions with more reactive substrates that do not require high heat. |
| THF | Lower polarity, low boiling point (66 °C). | 25 - 65 | Generally less effective than more polar options but can be used in some optimized cases.[8] |
The choice depends on the reactivity of your substrates. For a highly activated substrate like 2,4-dinitrofluorobenzene, a milder solvent like THF or acetonitrile at room temperature might suffice. For a less reactive substrate like 4-fluoronitrobenzene, a high-boiling solvent like DMSO or NMP with heating is usually required.[10][12]
Standard Experimental Protocol: Amination of 4-Fluoronitrobenzene with Morpholine
This protocol provides a reliable starting point for optimization.
Reagents & Materials:
-
4-Fluoronitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Ethyl acetate, water, brine for workup
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the powdered potassium carbonate (2.0 eq).
-
Reagent Addition: Add anhydrous DMSO to the flask, followed by morpholine (1.2 eq). Stir the suspension for 5 minutes.
-
Substrate Addition: Add 4-fluoronitrobenzene (1.0 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS until the 4-fluoronitrobenzene spot is consumed (typically 4-12 hours).
-
Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure N-(4-nitrophenyl)morpholine.
Visualized Workflows and Logic
The following diagrams illustrate the experimental process and a logical approach to troubleshooting.
Caption: Experimental workflow for a typical SNAr amination reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. (2024).
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Amination of various fluorobenzenes and amines under microwave irradiation. (n.d.). ResearchGate. [Link]
-
Verma, R. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. [Link]
-
Illumina. (n.d.). Troubleshooting. Illumina Support. [Link]
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. [Link]
-
Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. (n.d.). [Link]
-
Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025). ResearchGate. [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (n.d.). Royal Society of Chemistry. [Link]
-
Navinci. (n.d.). Troubleshooting guide - NaveniFlex. [Link]
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (n.d.). MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). [Link]
-
TRC. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. [Link]
-
Philipp. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Oxidative nucleophilic aromatic amination of nitrobenzenes. (2016). Sci-Hub. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2024). Chemistry LibreTexts. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]
Sources
- 1. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding over-tosylation of diamino compounds
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and validated protocols for researchers encountering challenges with the selective tosylation of diamines. Over-tosylation is a common side reaction that consumes starting material and complicates purification. Here, we address the root causes and provide actionable solutions to achieve high yields of the desired mono-tosylated product.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of di-tosylated product. What is the most likely cause?
This is the most common issue when working with symmetrical or electronically similar diamines. The primary cause is a failure to control the reaction stoichiometry and local concentration of the tosyl chloride (TsCl). Although the first tosylation slightly deactivates the remaining amino group via electron withdrawal, the difference in nucleophilicity is often insufficient to prevent a second reaction, especially if excess TsCl is present.
The reaction you are observing is a competition between the desired mono-tosylation and the undesired di-tosylation pathway.
Caption: Competing reaction pathways in diamine tosylation.
To resolve this, you must meticulously control the amount of TsCl added and the rate of its introduction to the reaction mixture.
Troubleshooting Guide: From Di- to Mono-Tosylation
Q2: How can I precisely control the reaction to favor mono-tosylation?
Achieving selectivity requires a multi-faceted approach. The key is to manipulate the reaction conditions to maximize the rate of the first tosylation (k₁) while minimizing the rate of the second (k₂).
The Problem: Using even a slight excess of tosyl chloride will inevitably lead to the formation of the di-tosylated product once the initial diamine is consumed.
The Solution: Use tosyl chloride as the limiting reagent. Start with 0.95–1.0 equivalents of TsCl relative to the diamine. This ensures there isn't enough acylating agent to react with both amino groups on a large scale.
The Causality: Amines react very quickly with sulfonyl chlorides. By making TsCl the limiting reagent, the reaction stops after the mono-adduct is formed, as there is no more TsCl for the second amino group to react with.
The Problem: Adding TsCl all at once creates localized areas of high concentration. In these "hot spots," a molecule of diamine can be tosylated twice in rapid succession before it diffuses away.
The Solution:
-
Slow Addition: Dissolve the TsCl in a suitable solvent (e.g., Dichloromethane, THF) and add it dropwise to a cooled, stirred solution of the diamine over a prolonged period (e.g., 1-4 hours) using a syringe pump.
-
High Dilution: Running the reaction at a lower concentration (e.g., 0.1 M or less) increases the average distance between molecules, reducing the probability of a second encounter.
Caption: Troubleshooting workflow for optimizing mono-tosylation.
The Problem: Tosylation is often exothermic. Higher temperatures increase the reaction rate indiscriminately for both the first and second additions.
The Solution: Perform the reaction at a reduced temperature, typically 0 °C, by using an ice-water bath. This slows the overall reaction rate, giving the mono-tosylated product more time to diffuse away from any remaining TsCl before a second reaction can occur.
The Problem: The tosylation reaction produces one equivalent of HCl, which must be neutralized by a base. Common bases like pyridine or triethylamine (TEA) can sometimes form reactive intermediates with TsCl, altering the reactivity profile.[1]
The Solution: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are effective at scavenging protons but are too bulky to react with the sulfonyl chloride.[2]
Q3: Is there a way to chemically differentiate the two amino groups before tosylation?
Yes, this is an excellent and often highly effective strategy, particularly for valuable or complex diamines. The concept involves temporarily and reversibly "blocking" one amine, leaving the other free to react.
The Strategy: Convert the diamine into its mono-hydrochloride salt. By adding exactly one equivalent of an acid (like HCl), you can protonate one of the amino groups, forming an ammonium salt (-NH₃⁺). This group is no longer nucleophilic and will not react with TsCl. The remaining free amine (-NH₂) can then be selectively tosylated.[3]
The Causality: The lone pair on the nitrogen of a free amine is nucleophilic.[4] Protonation of that lone pair removes its availability for reaction. After the selective tosylation, a simple basic workup (e.g., with aq. NaHCO₃) deprotonates the ammonium salt to regenerate the free amine, yielding the final mono-tosylated product. This method was proven to be highly efficient for the mono-Boc protection of diamines and the principle is directly applicable here.[3][5]
Summary of Recommended Conditions
| Parameter | Recommendation for Mono-Selectivity | Rationale & Scientific Principle |
| TsCl Stoichiometry | 0.95–1.0 equivalents | Makes TsCl the limiting reagent, preventing reaction after mono-functionalization. |
| Reagent Addition | Slow, dropwise addition of TsCl solution | Prevents localized high concentrations, minimizing di-tosylation "hot spots". |
| Concentration | High dilution (≤ 0.1 M) | Increases intermolecular distance, reducing the probability of a second reaction. |
| Temperature | 0 °C (ice bath) | Slows reaction kinetics, allowing for better control and selectivity. |
| Base | ≥ 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) | Neutralizes byproduct HCl without forming reactive intermediates with TsCl. Two equivalents are used to also neutralize the HCl from the mono-hydrochloride salt if that strategy is used. |
| Alternative Strategy | Pre-formation of mono-hydrochloride salt | Chemically deactivates one amino group by protonation, forcing selectivity. |
Validated Experimental Protocol
Objective: Synthesis of N-(2-aminoethyl)-4-methylbenzenesulfonamide (Mono-tosylated Ethylenediamine)
This protocol is designed to maximize the yield of the mono-tosylated product by employing the principles of stoichiometric control, slow addition, and low temperature.
Materials:
-
Ethylenediamine (EDA)
-
p-Tosyl Chloride (TsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Rotary Evaporator, Magnetic Stirrer, Syringe Pump, Standard Glassware
Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethylenediamine (6.0 g, 100 mmol, 10 eq.). Note: Using a large excess of the diamine is another common strategy to favor mono-substitution.
-
Add 200 mL of anhydrous DCM.
-
Cool the flask to 0 °C in an ice-water bath and stir for 15 minutes.
-
-
Tosyl Chloride Addition:
-
In a separate flask, dissolve p-tosyl chloride (1.91 g, 10 mmol, 1.0 eq.) in 50 mL of anhydrous DCM.
-
Using a syringe pump, add the TsCl solution to the stirred ethylenediamine solution over a period of 2 hours. Maintain the temperature at 0 °C throughout the addition.
-
-
Reaction & Quenching:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.
-
Slowly quench the reaction by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
-
Work-up & Extraction:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess ethylenediamine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification & Characterization:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Hexane) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is N-tosylethylenediamine.[6]
-
References
- Janssen Pharmaceutica NV. (2012). Process for regioselective mono-tosylation of diols. U.S.
-
Kim, H. J., et al. (2019). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. Materials, 12(23), 3943. [Link]
-
Rojas-Lima, S., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 299-304. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
LibreTexts. (2020). Functional Groups in Organic Chemistry. [Link]
-
Ashenhurst, J. (2023). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Wang, X., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. [Link]
-
Wang, X., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. [Link]
-
Various Authors. (2013). How can I tosylate an hindered secondary alcohol? ResearchGate Discussion. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. N-甲苯磺酰基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Column Chromatography Purification of Tosylated Amines
Welcome to the technical support center for the purification of tosylated amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the column chromatography purification of N-tosyl protected amines. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind common issues and offer robust, self-validating solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful purification strategy for tosylated amines.
Q1: What are tosylated amines, and why can they be challenging to purify via column chromatography?
A1: A tosylated amine is an amine that has been protected with a p-toluenesulfonyl (tosyl) group, forming a sulfonamide. This is a common strategy in multi-step synthesis to render the amine nitrogen non-nucleophilic and non-basic.
The purification challenges arise from a duality in their chemical nature:
-
Acidity of the N-H Proton: For primary and secondary tosylated amines, the proton on the nitrogen is acidic (pKa ≈ 10-11). This can lead to deprotonation and strong binding or streaking on basic stationary phases like alumina.
-
Lewis Basicity and Polarity: Despite the electron-withdrawing tosyl group, the nitrogen's lone pair and the sulfonyl oxygens can still engage in hydrogen bonding and dipole-dipole interactions with the acidic silanol (Si-OH) groups on the surface of silica gel. This interaction is a primary cause of tailing/streaking and, in some cases, decomposition.[1][2]
Q2: What is the best stationary phase for purifying tosylated amines?
A2: The optimal stationary phase depends on the specific stability of your compound.
-
Silica Gel (Standard Grade): This is the most common and first choice for most tosylated amines due to its high resolving power. However, its acidic nature can cause issues.[1] It is best suited for robust, neutral, or weakly interacting tosylamides.
-
Deactivated/Neutralized Silica Gel: For compounds that show tailing or decomposition on standard silica, neutralizing the acidic silanol groups is a highly effective strategy. This is typically done by adding a small percentage (0.5-2%) of a base like triethylamine (TEA) to the mobile phase.[3][4]
-
Alumina (Neutral or Basic): Alumina can be a good alternative if your compound is unstable on silica. However, be cautious with primary or secondary tosylamides, as the basicity of the alumina can deprotonate the N-H proton, causing the compound to stick irreversibly. It is generally better for tertiary tosylamides.
-
Reversed-Phase Silica (C18): For highly polar tosylated amines or when normal-phase fails, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be an excellent option.[5]
Q3: How do I choose an effective mobile phase (solvent system)?
A3: The key is systematic screening using Thin-Layer Chromatography (TLC).[6] The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound. This Rf value typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume without excessive band broadening.
-
Starting Point: A mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate) is the standard starting point. Examples from literature often cite mixtures ranging from 90:10 to 80:20 Hexane:Ethyl Acetate.[7]
-
Adjusting Polarity:
-
If the Rf is too high (>0.5), decrease the polarity by reducing the amount of ethyl acetate.
-
If the Rf is too low (<0.1), increase the polarity by increasing the amount of ethyl acetate.
-
For more polar tosylamides, a stronger eluent like Dichloromethane (DCM)/Methanol may be required.
-
Q4: My tosylated amine is streaking badly on the TLC plate. What does this mean and how can I fix it?
A4: Streaking or tailing on a TLC plate is a clear indicator of an undesirable secondary interaction between your compound and the stationary phase, most commonly the acidic silanol groups on silica.[1] This is a warning sign that you will have poor separation, broad peaks, and potentially low recovery on a silica gel column.
The Fix: Before scaling up to a column, re-run the TLC but add 1% triethylamine (TEA) to your pre-mixed solvent system. Spot the plate and elute. In most cases, the TEA will neutralize the acidic sites on the silica, resulting in a compact, well-defined spot.[8] If this works, you must use the same TEA-modified eluent for your column.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Poor Separation or Co-elution with Impurities
-
Symptoms: Fractions contain both the desired product and impurities (as seen by TLC or ¹H NMR). The TLC shows spots that are very close together (ΔRf < 0.1).
-
Causality Analysis: The polarity of the chosen mobile phase is not sufficiently differentiating between the components of your mixture. The separation power (selectivity) of the system is too low.
-
Solutions:
-
Optimize the Mobile Phase: Test different solvent combinations. Sometimes, switching one component (e.g., from Ethyl Acetate to Diethyl Ether or from Hexane to Toluene) can dramatically alter the selectivity and improve separation.[8]
-
Employ a Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities. Then, gradually and systematically increase the percentage of the polar solvent to elute your target compound, leaving more polar impurities behind.
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).
-
Problem 2: Product is Decomposing on the Column
-
Symptoms: Low overall yield. New, unexpected spots appear on the TLC plates of eluted fractions that were not in the crude mixture.
-
Causality Analysis: The tosyl group itself, or another functional group on your molecule, is acid-sensitive and is being degraded by the acidic surface of the silica gel.[4] The longer the compound remains on the column, the more decomposition occurs.
-
Solutions:
-
Neutralize the Stationary Phase: This is the most effective solution. Pack and run the column using a mobile phase containing 0.5-2% triethylamine. The TEA will bind to the acidic silanol sites, rendering the silica surface more inert.[3]
-
Use an Alternative Stationary Phase: Switch to neutral alumina or, if available, an amino-functionalized silica column.[1]
-
Increase the Flow Rate: Minimize the residence time of your compound on the column. A faster flow rate (true "flash" chromatography) reduces the time available for decomposition to occur.
-
Dry the Silica Gel: Ensure your silica gel is properly activated (dried) before use. Water adsorbed on the silica can alter its properties and sometimes contribute to decomposition pathways. Heating at 150°C under vacuum overnight is a common activation procedure.[4]
-
Workflow for Troubleshooting Tosylated Amine Purification
The following diagram outlines a logical decision-making process for tackling common purification challenges.
Caption: A decision-making flowchart for purifying tosylated amines.
Data & Protocols
Table 1: Common Solvent Systems for TLC/Column Chromatography
| Polarity Index | Non-Polar Solvent | Polar Solvent | Typical Ratio Range | Notes |
| Low | Hexane / Heptane | Ethyl Acetate | 95:5 to 70:30 | Excellent starting point for many tosylamides.[7] |
| Medium | Dichloromethane (DCM) | Ethyl Acetate | 98:2 to 90:10 | Good for slightly more polar compounds. |
| High | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 95:5 | Use for highly polar tosylamides. Can cause swelling in silica. |
| Alternative | Toluene | Acetone | 95:5 to 80:20 | Can provide different selectivity compared to standard systems. |
Protocol 1: Column Chromatography with a Triethylamine-Modified Mobile Phase
This protocol is essential when TLC analysis indicates streaking or when product decomposition is suspected.
Objective: To purify an acid-sensitive tosylated amine using silica gel deactivated with triethylamine (TEA).
Materials:
-
Crude tosylated amine
-
Silica gel (230-400 mesh)
-
Optimized eluent (e.g., 80:20 Hexane:EtOAc) determined by TLC
-
Triethylamine (TEA)
-
Glass column, collection tubes, etc.
Procedure:
-
Prepare the Mobile Phase: Prepare a sufficient volume of your chosen eluent. Add TEA to a final concentration of 1% (v/v). For example, to 1000 mL of eluent, add 10 mL of TEA. Mix thoroughly. This is now your column eluent for all subsequent steps.
-
Pack the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the TEA-modified eluent to form a homogenous slurry.
-
Pour the slurry into your column and use gentle air pressure or a pump to pack the bed firmly. Ensure there are no air bubbles or cracks.
-
-
Equilibrate the Column: Elute at least two column volumes of the TEA-modified eluent through the packed silica bed. This ensures the entire stationary phase is neutralized before the sample is loaded.[3]
-
Load the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or the eluent itself). Use a pipette to carefully apply the solution to the top of the silica bed.
-
Dry Loading: If your product is not very soluble, dissolve it in a solvent, add a small amount of silica gel (enough to make a free-flowing powder after solvent removal), and evaporate the solvent under reduced pressure. Carefully add this powder to the top of the column bed.[3]
-
-
Elute and Collect: Begin eluting the column with the TEA-modified mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Post-Purification Workup:
-
Combine the pure fractions.
-
To remove the TEA, evaporate the solvent. The residue can then be re-dissolved in a solvent like EtOAc or DCM and washed with a dilute acid (e.g., 1M HCl or saturated NH₄Cl solution) to protonate and remove the TEA into the aqueous layer. Caution: Ensure your compound is stable to this acid wash.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the final pure product.
-
References
- The Royal Society of Chemistry.
- Organic Chemistry Portal. p-Toluenesulfonamides.
- Biotage. (2023, February 10).
- ACS Publications - The Journal of Organic Chemistry.
- University of Rochester, Department of Chemistry.
- Sciencemadness.org. (2017, October 6).
- American Chemical Society. (2025, December 30).
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Reddit. (2025, July 6).
- Chemistry For Everyone. (2025, January 28).
- Chemistry For Everyone. (2025, January 16).
- Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns?.
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Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
For researchers, medicinal chemists, and materials scientists, a deep understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the crystalline state, known as the crystal structure, dictates a compound's physical properties, such as solubility and melting point, and influences its biological activity and formulation characteristics. This guide provides a comprehensive analysis of the anticipated X-ray crystal structure of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene.
While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, we can construct a robust and insightful predictive model. This is achieved through a comparative analysis of crystallographic data from closely related compounds and an application of fundamental principles of crystal engineering. This guide will delve into the expected conformational properties, the influential roles of its distinct functional groups in directing crystal packing, and provide a detailed experimental protocol for its structure determination.
Anticipated Molecular Conformation and Crystal Packing
The molecular structure of this compound is characterized by a central benzene ring bearing four key substituents: two adjacent tosylamino groups, a nitro group, and a fluorine atom. The interplay of these groups, through both intramolecular and intermolecular forces, will define the crystal lattice.
The conformation of N-aryl sulfonamides is a critical factor. Studies on similar molecules have shown that the geometry around the sulfur atom is typically a distorted tetrahedron, and the S-N bond often exhibits a significant degree of rotational freedom.[1][2] The two bulky tosyl groups in a vicinal (1,2) arrangement on the benzene ring will likely experience considerable steric hindrance, forcing them to adopt a conformation that minimizes this repulsion. This could result in the tosyl groups being oriented on opposite sides of the benzene ring plane.
The crystal packing is expected to be dominated by a network of intermolecular interactions. The sulfonamide groups are potent hydrogen bond donors (N-H) and acceptors (S=O).[3][4][5] Therefore, it is highly probable that strong N-H···O=S hydrogen bonds will be a primary motif, linking molecules into chains or more complex networks.
The nitro group is also a strong hydrogen bond acceptor and can participate in a variety of weak intermolecular interactions.[6][7][8] These can include C-H···O interactions with aromatic or aliphatic C-H donors. Furthermore, interactions between the electrophilic nitrogen of one nitro group and the nucleophilic oxygen of another have been observed to play a role in the crystal packing of nitro-containing compounds.[6][9][10]
The role of the fluorine atom in crystal engineering is multifaceted and often subtle.[11][12] It can participate in weak C-H···F hydrogen bonds, and its presence can modulate the electronic properties of the aromatic ring, influencing π-π stacking interactions.[12][13][14]
Comparative Structural Analysis
To provide quantitative insight, we can compare the expected structural features of our target molecule with the known crystal structure of a closely related compound: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate . This molecule shares the fluoronitrobenzene core and a tosyl-related group, making it an excellent analogue for comparison.
| Crystallographic Parameter | 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate[15] | Anticipated for this compound |
| Crystal System | Orthorhombic | Likely a lower symmetry system (e.g., monoclinic or triclinic) due to the bulky and conformationally flexible ditosylamino groups. |
| Space Group | P2₁2₁2₁ | P2₁/c or P-1 are common for such molecules. |
| Key Intermolecular Interactions | π–π stacking (centroid–centroid distance = 3.7806(16) Å), Weak C—H···O hydrogen bonds | Strong N-H···O=S hydrogen bonds, C-H···O interactions involving the nitro and sulfonyl groups, potential C-H···F interactions, and π–π stacking. |
| Dihedral Angle between Rings | 47.63 (14)° (between the fluoronitrophenyl and tosyl rings) | The dihedral angles between the central benzene ring and the two tosyl groups will be significant and likely non-identical due to steric crowding. |
Structural Insights from Sulfonamides and Nitroaromatics
The extensive body of crystallographic data on sulfonamides and nitroaromatic compounds provides a solid foundation for our predictions.
| Structural Feature | Typical Observations in Related Compounds | Relevance to Target Molecule |
| Sulfonamide Conformation | The C-S-N-N torsion angles in benzenesulfonohydrazides can vary significantly, indicating conformational flexibility.[16] The amino group of the sulfonamide often lies perpendicular to the benzene plane in isolated molecules.[1] | The two tosylamino groups will likely adopt a conformation that minimizes steric clash while optimizing intermolecular hydrogen bonding. |
| N-H···O Hydrogen Bonds | This is a very common and strong interaction in sulfonamide crystals, often forming chains or dimers.[3][4][5] | This interaction is expected to be a primary driver of the crystal packing in the target molecule. |
| Nitro Group Interactions | The nitro group is a versatile participant in weak interactions, including C-H···O bonds and interactions with π-systems.[7][8] The conformation of the nitro group can be influenced by crystal packing forces.[7][8] | The nitro group will likely engage in multiple weak interactions, contributing to the overall stability of the crystal lattice. |
| π–π Stacking | Common in aromatic sulfonamides and nitrobenzenes, with typical centroid-to-centroid distances of 3.5-4.0 Å.[15][16] | The presence of multiple aromatic rings suggests that π–π stacking interactions will likely be present. |
Experimental Protocol for X-ray Crystal Structure Determination
The determination of the crystal structure of a novel compound like this compound follows a well-established workflow. The primary challenge often lies in obtaining single crystals of sufficient quality for diffraction experiments.
Step 1: Synthesis and Purification
The synthesis of fluoronitrobenzene derivatives can be achieved through various methods, including nucleophilic aromatic substitution (Halex process) where a chloro-precursor is treated with a fluoride source.[17][18][19][20] Following synthesis, the compound must be purified to a high degree, typically by recrystallization or column chromatography, as impurities can inhibit crystal growth.
Step 2: Single Crystal Growth
Growing diffraction-quality single crystals is often a matter of patient experimentation with various techniques.[21][22]
-
Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
Step 3: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer in a modern X-ray diffractometer.[23] The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.
Step 4: Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities and positions) is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms can be determined and a preliminary molecular model is built. This model is then refined using least-squares methods to improve the fit between the observed diffraction data and the data calculated from the model.[24]
Conclusion
While the definitive X-ray crystal structure of this compound remains to be determined experimentally, a detailed and scientifically grounded prediction of its structural characteristics is possible. The molecule's conformation will be heavily influenced by the steric demands of the vicinal ditosylamino groups. The crystal packing will likely be orchestrated by a robust network of N-H···O=S hydrogen bonds, supplemented by a variety of weaker interactions involving the nitro and fluoro substituents, as well as π-π stacking. The comparative analysis with known structures of fluoronitrophenyl sulfonates and the broader families of sulfonamides and nitroaromatics provides a strong basis for these predictions. The provided experimental workflow offers a clear path for researchers to obtain and solve the crystal structure, which will be invaluable for the rational design of new pharmaceuticals and advanced materials.
References
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-
Girolami, G. S. (n.d.). Pathological crystal structures. University of Illinois. Retrieved from [Link]
- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, C. W. (2018). The crystal structure of (E)-4-(1-(2-aminophenylimino)ethyl)benzene-1,3-diol, C14H14N2O2. Zeitschrift für Kristallographie-New Crystal Structures, 233(4), 633-635.
- Kubota, R., Moghadam, M. R., & Wuest, J. D. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization.
- Sainz-Díaz, C. I., & Galván, A. (2019). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Molecules, 24(22), 4059.
- Daszkiewicz, M. (2013). Importance of O...N interaction between nitro groups in crystals. Crystal Growth & Design, 13(10), 4448-4455.
- Melandri, S., Evangelisti, L., & Caminati, W. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2736.
- Wang, Y., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Journal of Physics: Conference Series, 2742(3), 032042.
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-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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- Berger, R., et al. (2011). Fluorine in Crystal Engineering—The Little Atom That Could.
- Zhang, Y., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
- Al-Omary, F. A., et al. (2018). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl) phenyl] benzenesulfonamide.
- Sainz-Díaz, C. I., & Galván, A. (2019). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Molecules, 24(22), 4059.
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ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]
- Angeli, A., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of medicinal chemistry, 55(10), 4539-4549.
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
- Stone, J. R., & Spackman, M. A. (2019). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. ACS Omega, 4(5), 8961-8973.
- Wang, H., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o750.
- Weiss, D. J., et al. (2022). Crystal structure of N-butyl-2, 3-bis (dicyclohexylamino) cyclopropeniminium chloride benzene monosolvate.
- Choudhury, A. R., et al. (2014). “Organic Fluorine” and its Importance in Crystal Engineering.
- Al-Omary, F. A., et al. (2014). Crystal structure of 1, 3-di [2-(4, 5-dihydrooxazole)] benzene, C12H12N2O2. Zeitschrift für Kristallographie-New Crystal Structures, 229(2), 153-154.
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ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2, 4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]
- Aakeröy, C. B., et al. (2001). Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. New Journal of Chemistry, 25(10), 1332-1334.
- Dunitz, J. D. (2004). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews, 33(3), 163-173.
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ChemRxiv. (n.d.). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K. Retrieved from [Link]
- Al-Omary, F. A., et al. (2016). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl-and 4, 5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section C: Structural Chemistry, 72(12), 975-982.
- Choudhury, A. R., & Row, T. N. G. (2007). How realistic are interactions involving organic fluorine in crystal engineering? Insights from packing features in substituted isoquinolines. Crystal Growth & Design, 7(5), 856-860.
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JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
- Blagden, N., & Davey, R. J. (2022). From powders to single crystals: a crystallographer’s toolbox for small-molecule structure determination. Molecular Pharmaceutics, 19(6), 1896-1915.
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
- Aakeröy, C. B., & Seddon, K. R. (2003). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 122, 1-3.
- Akkurt, M., et al. (2012). Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o-and p-methylbenzylidene) benzenesulfonohydrazides.
- Karki, S., et al. (2010). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. Acta Crystallographica Section B: Structural Science, 66(5), 599-606.
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Tosyl, Boc, Cbz, and Fmoc in Diamine Chemistry
For researchers, scientists, and professionals in drug development, the selective functionalization of diamines is a frequent and often formidable challenge. The presence of two nucleophilic amino groups necessitates a robust strategy for temporary protection to achieve desired chemical transformations with precision and high yield. This guide provides an in-depth technical comparison of four widely employed amine-protecting groups: p-toluenesulfonyl (Tosyl), tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the causality behind experimental choices, provide self-validating protocols, and present quantitative data to empower you in selecting the optimal protecting group for your specific synthetic needs.
The Imperative of Orthogonal Protection in Diamine Synthesis
The strategic manipulation of diamines hinges on the concept of orthogonal protection . This principle dictates that multiple protecting groups within a single molecule can be removed independently of one another by employing distinct deprotection conditions.[1] This allows for the sequential unmasking and reaction of each amine functionality, a critical capability in the synthesis of complex molecules such as polyamines, pharmacophores, and ligands for asymmetric catalysis.[2] The choice of protecting groups is therefore not merely about masking reactivity, but about orchestrating a multi-step synthetic sequence with finesse.
The Contenders: A Head-to-Head Comparison
The Robust Workhorse: p-Toluenesulfonyl (Tosyl)
The tosyl group is renowned for its exceptional stability, forming a robust sulfonamide linkage that is impervious to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[3] This robustness, however, comes at the cost of more forcing deprotection conditions.
-
Installation: Typically achieved by reacting the diamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. Achieving mono-tosylation of a symmetrical diamine can be challenging due to the comparable reactivity of both amino groups. However, methods utilizing di-tert-butyl dicarbonate as a temporary protecting group have been developed to facilitate selective mono-tosylation.
-
Stability: Highly stable to acidic and basic hydrolysis, organometallic reagents, and various redox conditions.
-
Deprotection: Removal of the tosyl group is often the most challenging aspect of its use.[4] Common methods include harsh conditions such as reduction with sodium in liquid ammonia or treatment with strong acids like HBr in acetic acid at elevated temperatures.[5] Milder reductive cleavage methods using reagents like samarium(II) iodide have also been developed.[6]
A general approach to achieve mono-tosylation involves the initial protection of one amine with a more labile group, such as Boc, followed by tosylation of the remaining free amine and subsequent removal of the Boc group.
DOT Diagram: Orthogonal Protection Strategy with Tosyl and Boc
Caption: Orthogonal protection workflow for selective mono-tosylation.
The Versatile Standard: tert-Butyloxycarbonyl (Boc)
The Boc group is arguably the most widely used protecting group for amines due to its ease of installation, general stability to a broad range of non-acidic conditions, and facile removal under mild acidic conditions.[7]
-
Installation: Readily introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. Selective mono-Boc protection of symmetrical diamines can be achieved with high efficiency by careful control of reaction conditions, such as the slow addition of Boc₂O or by in situ mono-protonation of the diamine.[2][8]
-
Stability: Stable to basic and nucleophilic conditions, catalytic hydrogenation, and a variety of reducing agents.
-
Deprotection: Cleanly cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent.
This "one-pot" procedure leverages the in situ generation of the mono-hydrochloride salt of the diamine to differentiate the two amino groups.
-
To a solution of the diamine (1.0 eq) in anhydrous methanol at 0 °C, slowly add one equivalent of trimethylchlorosilane (Me₃SiCl) or thionyl chloride (SOCl₂) to generate one equivalent of HCl in situ.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add one equivalent of di-tert-butyl dicarbonate (Boc₂O) and continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction is worked up by adjusting the pH to >12 with NaOH and extracting the mono-Boc protected diamine.
DOT Diagram: Mono-Boc Protection Workflow
Caption: Selective mono-Boc protection via in situ mono-protonation.
The Classic Choice: Benzyloxycarbonyl (Cbz)
The Cbz group, introduced by Bergmann and Zervas in the 1930s for peptide synthesis, remains a valuable tool for amine protection.[9] Its key advantage lies in its removal by catalytic hydrogenolysis, a mild and orthogonal deprotection method.
-
Installation: Typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[10]
-
Stability: Stable to mildly acidic and basic conditions.
-
Deprotection: Most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which is a very mild method.[8] It can also be cleaved by strong acids like HBr in acetic acid, though this is less common.[11]
Achieving mono-Cbz protection often requires using a large excess of the diamine to statistically favor the mono-adduct.
-
Dissolve a large excess (e.g., 10 equivalents) of the diamine in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and slowly add one equivalent of benzyl chloroformate (Cbz-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then worked up to separate the mono-Cbz product from the excess diamine and the di-protected byproduct.
The Base-Labile Option: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.[12] This base lability makes it orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
-
Installation: Introduced using Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base.[7]
-
Stability: Stable to acidic conditions and catalytic hydrogenation.
-
Deprotection: Readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF).[13]
Similar to Cbz protection, mono-Fmoc protection often relies on using an excess of the diamine. Flow chemistry methods have also been developed to improve the selectivity for mono-protection of diamines with Fmoc and other protecting groups.
Quantitative Comparison of Protecting Groups for Diamines
The following table summarizes the performance of each protecting group based on available experimental data. Yields can vary significantly depending on the specific diamine substrate and reaction conditions.
| Protecting Group | Diamine Substrate | Protection Reagent | Mono-protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Reference(s) |
| Tosyl (Ts) | o-phenylenediamine | TsCl, Pyridine | 57 (di-tosylated) | HBr/AcOH, reflux | Not specified | [5] |
| Boc | Ethylenediamine | Boc₂O, HCl (in situ) | 87 | TFA/DCM | >95 (general) | [2][7] |
| Boc | 1,4-Diaminobutane | Boc₂O, HCl (in situ) | 75 | TFA/DCM | >95 (general) | [2][7] |
| Boc | 1,6-Hexanediamine | Boc₂O, HCl (in situ) | 65 | TFA/DCM | >95 (general) | [2][7] |
| Boc | (1R,2R)-Cyclohexane-1,2-diamine | Boc₂O, Me₃SiCl | 66 | TFA/DCM | >95 (general) | [1] |
| Cbz | Piperazic Acid Derivative | Cbz-Cl | ~75 (di-Cbz) | NaOH, THF | Not specified | [3] |
| Fmoc | Aliphatic Diamines | Fmoc-OSu (Flow) | 45-91 | 20% Piperidine/DMF | >95 (general) |
Conclusion: Selecting the Right Tool for the Job
The choice of an amine protecting group for diamine synthesis is a critical decision that dictates the synthetic strategy.
-
Tosyl is the choice for ultimate stability when the protected amine must endure harsh reaction conditions, but be prepared for challenging deprotection.
-
Boc offers an excellent balance of stability and mild, high-yielding deprotection, making it a versatile and often preferred choice for many applications.
-
Cbz provides a valuable orthogonal strategy with its mild hydrogenolysis-based deprotection, particularly useful when acid- or base-labile groups are present elsewhere in the molecule.
-
Fmoc is the go-to option when base-lability is required, offering orthogonality to both Boc and Cbz and enabling complex, multi-step syntheses.
By understanding the unique characteristics, stability profiles, and deprotection requirements of each of these protecting groups, researchers can confidently design and execute efficient and successful syntheses of complex diamine-containing molecules.
References
-
Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-28. Available at: [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
Tzani, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5963. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 23, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 23, 2026, from [Link]
-
Journal of Chemical Research. (2023). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Journal of Chemical Research, 47(7-8), 705-711. Available at: [Link]
-
Li, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(1), 747-753. Available at: [Link]
-
Organic Letters. (2004). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 6(15), 2579-2581. Available at: [Link]
-
National Institutes of Health. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6548. Available at: [Link]
-
CABI Digital Library. (2017). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Henan Agricultural Sciences, 46(1), 123-126. Available at: [Link]
-
YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2000). The reductive cleavage of cyclic aminol ethers to N,N-dialkylamino derivatives. Modifications to the Eschweiler-Clarke procedure. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Retrieved January 23, 2026, from [Link]
-
PubMed. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic Letters, 17(10), 2466-2469. Available at: [Link]
-
National Institutes of Health. (2016). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Retrieved January 23, 2026, from [Link]
- Barany, G., & Merrifield, R. B. (1979). A new amino protecting group removable by a mild base. The Journal of Organic Chemistry, 44(20), 3730-3732.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved January 23, 2026, from [Link]
-
University of East Anglia. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2001). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Retrieved January 23, 2026, from [Link]
-
DOI. (n.d.). Selective Synthesis of Ethylenediamine from Ethanolamine over Zeolite Catalysts. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved January 23, 2026, from [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 23, 2026, from [Link]
-
University of East Anglia Digital Repository. (2000). The reductive cleavage of cyclic aminol ethers to N,N-dialkylamino derivatives: Modifications to the Eschweiler-Clarke procedure. Retrieved January 23, 2026, from [Link]
-
YouTube. (2021). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved January 23, 2026, from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved January 23, 2026, from [Link]
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
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- 4. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Synthesis of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene: An Analysis of Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
This compound serves as a crucial building block in the synthesis of complex heterocyclic compounds. The presence of the tosyl groups provides a dual function: they act as protecting groups for the amine functionalities, allowing for selective reactions at other positions of the benzene ring, and they can also be utilized as leaving groups in subsequent synthetic steps. The fluoro and nitro substituents further modulate the electronic properties of the molecule, making it a versatile intermediate for the development of novel therapeutic agents and functional materials.
The purity of this intermediate is paramount, as any byproducts can lead to the formation of unwanted side products in downstream applications, complicating purification and potentially impacting the efficacy and safety of the final product. Therefore, a thorough understanding of the synthetic pathway and the potential for byproduct formation is essential.
The Primary Synthetic Route: Ditosylation of 4-Fluoro-5-nitro-1,2-phenylenediamine
The most common and direct approach to synthesizing this compound involves the ditosylation of 4-fluoro-5-nitro-1,2-phenylenediamine. This reaction is typically carried out by treating the diamine with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.
Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the amino groups of the phenylenediamine on the electrophilic sulfur atom of the tosyl chloride. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the formation of the desired ditosylated product.
The presence of the electron-withdrawing nitro group and the fluorine atom on the aromatic ring decreases the nucleophilicity of the amine groups compared to unsubstituted o-phenylenediamine. This can necessitate more forcing reaction conditions, such as elevated temperatures, to achieve complete ditosylation.
Inevitable Byproducts: A Deeper Look
Even under optimized conditions, the formation of byproducts is a significant challenge in this synthesis. The primary byproducts of concern are:
-
Mono-tosylated Isomers: The statistical nature of the reaction means that mono-tosylation is a competing process. Two constitutional isomers of the mono-tosylated byproduct can be formed, with the tosyl group attached to either the amino group ortho or meta to the nitro group. The relative abundance of these isomers is influenced by the electronic and steric environment of each amino group.
-
Over-tosylated Products: Although less common with primary amines, there is a possibility of forming a tri-tosylated byproduct where one of the sulfonamide nitrogens is further tosylated.[1] This is more likely to occur under harsh reaction conditions or with a large excess of tosyl chloride.
-
Hydrolysis Products: Any residual water in the reaction mixture can lead to the hydrolysis of tosyl chloride to p-toluenesulfonic acid. This not only consumes the reagent but can also complicate the work-up and purification process.
The formation of these byproducts is a direct consequence of the reaction kinetics and the relative reactivity of the starting material and intermediates.
Comparative Analysis: Alternative Synthetic Strategies
While the direct ditosylation of 4-fluoro-5-nitro-1,2-phenylenediamine is the most straightforward route, other strategies can be considered to potentially improve purity and yield.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Direct Ditosylation | Reaction of 4-fluoro-5-nitro-1,2-phenylenediamine with 2 equivalents of TsCl in the presence of a base. | One-step, readily available starting materials. | Formation of mono- and potentially over-tosylated byproducts. |
| Stepwise Tosylation with Isolation | Mono-tosylation of the diamine, followed by purification of the mono-tosylated intermediate and a subsequent second tosylation. | Higher purity of the final product by removing isomeric mono-tosylated byproducts. | Longer reaction sequence, potential for lower overall yield due to an additional step and purification losses. |
| Alternative Protecting Groups | Utilizing other protecting groups for the diamine that can be selectively removed and replaced with tosyl groups. | May offer better control over the reaction and reduce byproduct formation. | Requires additional synthetic steps for protection and deprotection, potentially lowering the overall efficiency. |
Experimental Protocols
Synthesis of the Starting Material: 4-Fluoro-5-nitro-1,2-phenylenediamine
The synthesis of the starting diamine is a prerequisite for the main reaction. A common route involves the nitration of 4-fluoro-1,2-phenylenediamine.[2]
dot
Caption: Synthesis of the starting material.
Procedure:
-
To a stirred solution of 4-fluoro-1,2-phenylenediamine in concentrated sulfuric acid, cooled to 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, 4-fluoro-5-nitro-1,2-phenylenediamine, is collected by filtration, washed with water, and dried.
Synthesis of this compound
dot
Caption: Ditosylation reaction and potential byproducts.
Procedure:
-
Dissolve 4-fluoro-5-nitro-1,2-phenylenediamine in pyridine.
-
Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
The precipitated crude product is collected by filtration, washed with water, and then with a cold solution of sodium bicarbonate, and finally with water again.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).
Analytical Workflow for Byproduct Analysis
A robust analytical method is crucial for identifying and quantifying the byproducts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.
dot
Caption: Workflow for byproduct analysis.
HPLC-MS Method:
-
Column: A C18 reversed-phase column is typically suitable for separating the nonpolar to moderately polar compounds in the reaction mixture.
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile is recommended to achieve good separation of the main product and its byproducts.
-
Detector: A Diode Array Detector (DAD) can be used to monitor the absorbance at multiple wavelengths, while a Mass Spectrometer (MS) will provide molecular weight information for peak identification.
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Conclusion and Future Perspectives
The synthesis of this compound, while conceptually straightforward, presents significant challenges in controlling byproduct formation. The direct ditosylation of 4-fluoro-5-nitro-1,2-phenylenediamine remains the most practical approach, but careful optimization of reaction conditions and a robust analytical methodology for in-process control are critical to achieving high purity.
Future research in this area could focus on the development of more selective catalytic systems for tosylation that minimize the formation of mono-substituted byproducts. Additionally, exploring alternative protecting group strategies that offer milder introduction and removal conditions could provide a more efficient and cleaner route to this valuable intermediate. The insights and protocols provided in this guide aim to empower researchers to navigate the complexities of this synthesis and to produce high-quality material for their downstream applications.
References
-
What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? - FAQ. (n.d.). Retrieved January 23, 2026, from [Link]
- Plater, M. J. (2023). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Journal of Chemical Research, 47(7-8), 635-641.
Sources
A Senior Application Scientist's Guide to the Characterization of Impurities in the Synthesis of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules destined for pharmaceutical applications, a comprehensive understanding of the impurity profile is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical analysis of the potential impurities arising from the synthesis of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene, a scaffold of interest in medicinal chemistry. We will explore the synthetic rationale, delve into the mechanistic origins of probable impurities, and present a comparative guide to the analytical techniques essential for their identification and quantification. This document is designed to be a practical resource, blending established chemical principles with actionable experimental protocols.
The Synthetic Pathway: A Strategic Overview
The synthesis of this compound is logically approached through a two-stage process: first, the formation of the core intermediate, 4-fluoro-5-nitro-1,2-phenylenediamine, followed by the crucial double tosylation step. The purity of the final product is intrinsically linked to the efficiency and selectivity of each of these stages.
Synthesis of the Key Intermediate: 4-Fluoro-5-nitro-1,2-phenylenediamine
A plausible and efficient route to 4-fluoro-5-nitro-1,2-phenylenediamine begins with a commercially available starting material, 2,4-dinitro-5-fluoroaniline. The strategy hinges on the selective reduction of one nitro group.
The chemoselective reduction of one nitro group in the presence of another is a well-established transformation in aromatic chemistry. Reagents such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) are commonly employed for this purpose. The choice of reducing agent and the careful control of reaction conditions (temperature, stoichiometry) are critical to minimize the formation of over-reduced (diamine) or partially reduced (hydroxylamine, azo) byproducts.
The Ditosylation Step: Capping the Diamine
With the 4-fluoro-5-nitro-1,2-phenylenediamine in hand, the subsequent ditosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine yields the target molecule.
This reaction, while seemingly straightforward, is a critical source of impurities. The presence of two nucleophilic amino groups in close proximity on the aromatic ring introduces the possibility of incomplete reactions and sterically hindered side products.
A Comparative Analysis of Potential Impurities
A thorough characterization of impurities requires a predictive understanding of their origins. The following table outlines the most probable impurities, their sources, and their potential impact.
| Impurity ID | Impurity Name | Potential Source | Reason for Formation | Significance |
| IMP-01 | 4-Fluoro-5-nitro-1,2-phenylenediamine | Starting Material | Incomplete tosylation reaction. | Can affect the final product's purity and may have its own pharmacological/toxicological profile. |
| IMP-02 | N-(2-Amino-4-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide | Intermediate | Incomplete tosylation (monotosylated product). | A significant process-related impurity that needs to be controlled. |
| IMP-03 | 4-Fluoro-1,2-phenylenediamine | Over-reduction | Non-selective reduction of both nitro groups in the precursor synthesis. | Can lead to the formation of ditosylated diamine without the nitro group. |
| IMP-04 | p-Toluenesulfonic acid | Reagent Hydrolysis | Hydrolysis of excess p-toluenesulfonyl chloride during reaction or workup. | Acidic impurity that can affect the stability and formulation of the final product. |
| IMP-05 | N,N',N'-Tritosyl-4-fluoro-5-nitro-1,2-phenylenediamine | Over-tosylation | Further tosylation of one of the sulfonamide nitrogens. | Sterically hindered and less likely, but possible under forcing conditions.[1] |
| IMP-06 | Isomeric Monotosylated Product | Side Reaction | Tosylation at a different amino group if the starting material is not a single isomer. | Can be difficult to separate from the desired product. |
| IMP-07 | 2-Amino-5-fluoro-4-nitrophenol | Hydrolysis | Potential hydrolysis of the starting material or intermediates under harsh conditions. | Phenolic impurities can be reactive and lead to colored byproducts. |
Analytical Characterization: A Multi-technique Approach
No single analytical technique is sufficient for the comprehensive characterization of all potential impurities. A combination of chromatographic and spectroscopic methods is essential for unambiguous identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and impurity quantification. A well-developed reversed-phase HPLC method can effectively separate the target compound from its structurally similar impurities.
Table 2: Comparative HPLC Performance for Impurity Profiling
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale and Insights |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | The C18 column provides excellent hydrophobic retention, which is generally effective for aromatic compounds. The Phenyl-Hexyl column offers alternative selectivity through π-π interactions, which can be advantageous for separating isomeric impurities or compounds with subtle structural differences. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Methanol/Water with 0.1% Trifluoroacetic Acid (Gradient) | Acetonitrile often provides better resolution for complex mixtures. Methanol can alter the selectivity. The choice of acidic modifier can influence peak shape, especially for basic impurities like unreacted diamines. |
| Detection | UV at 254 nm and 320 nm | UV at 254 nm and 320 nm | The nitroaromatic chromophore allows for sensitive detection at higher wavelengths (around 320 nm), while 254 nm provides a more general detection wavelength for all aromatic compounds. |
| Expected Elution Order | IMP-04 > IMP-03 > IMP-01 > IMP-02 > Product | Elution order may vary due to different retention mechanisms. | The highly polar p-toluenesulfonic acid (IMP-04) will elute first, followed by the diamines. The desired ditosylated product will be the most retained due to its increased hydrophobicity. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of unknown impurities by providing molecular weight information.
Table 3: LC-MS Data for Key Compounds
| Compound | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Key Fragmentation Patterns (MS/MS) |
| This compound | 482.07 | 480.05 | Loss of one or both tosyl groups (155 Da), loss of SO₂ (64 Da). |
| IMP-01 | 172.05 | 170.03 | Fragmentation of the nitro group (loss of NO, NO₂). |
| IMP-02 | 326.06 | 324.04 | Loss of the tosyl group (155 Da). |
| IMP-03 | 127.06 | 125.05 | Minimal fragmentation under soft ionization. |
| IMP-04 | 173.02 | 171.01 | Stable ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation of isolated impurities.
Table 4: Key ¹H and ¹³C NMR Chemical Shift Regions (in DMSO-d₆)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Significance |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 | The substitution pattern on the aromatic ring can be determined by the coupling patterns and chemical shifts. |
| Sulfonamide N-H | 9.0 - 11.0 (broad) | - | The presence and number of these signals can distinguish between mono- and di-tosylated products. |
| Tosyl Methyl Protons | ~2.4 | ~21 | A characteristic singlet integrating to 3H (or multiples thereof) for each tosyl group. |
| Amine N-H₂ | 4.0 - 6.0 (broad) | - | Presence indicates unreacted starting material or under-tosylated impurities. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides valuable information about the functional groups present in the molecule.
Table 5: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| N=O (Nitro) | Asymmetric Stretching | 1550 - 1500 |
| N=O (Nitro) | Symmetric Stretching | 1350 - 1300 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1150 |
| C-N | Stretching | 1300 - 1200 |
| C-F | Stretching | 1200 - 1100 |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of impurities in the synthesis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.
HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 320 nm
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
LC-MS Method for Impurity Identification
-
LC Conditions: As per the HPLC method above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: As per instrument recommendations.
NMR Sample Preparation
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dry the fraction under vacuum to remove the mobile phase.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of the isolated impurity in 0.6 mL of solvent.
-
Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments should be performed for complete structural elucidation.
Conclusion and Future Perspectives
The successful synthesis of this compound with a well-controlled impurity profile is achievable through a strategic synthetic design and a robust analytical control strategy. This guide has outlined the key considerations for identifying and characterizing potential impurities, from their mechanistic origins to their spectral and chromatographic signatures.
For drug development professionals, the early and thorough characterization of impurities is paramount. It not only ensures regulatory compliance but also provides critical insights into the stability and safety of the active pharmaceutical ingredient. Future work should focus on the isolation and definitive structural confirmation of any observed impurities, followed by an assessment of their potential toxicological impact. By adopting the multi-faceted analytical approach detailed in this guide, researchers can confidently navigate the challenges of impurity profiling and contribute to the development of safer and more effective medicines.
References
-
Plater, M. J., & Harrison, T. (2014). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Beilstein Journal of Organic Chemistry, 10, 2179–2187. [Link]
-
Organic Syntheses Procedure. o-PHENYLENEDIAMINE. [Link]
-
Wang, Y., et al. (2012). Synthesis of 4-fluoro-1,2-phenylenediamine. Fine Chemical Intermediates, 39(6), 26-27. [Link]
- European Patent Office. (1984). Process for preparing 2-fluoro-5-nitroaniline. EP0127079A1.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
